molecular formula C15H14N2Na2O6S2 B1682901 Ticarcillin disodium CAS No. 4697-14-7

Ticarcillin disodium

Cat. No. B1682901
CAS RN: 4697-14-7
M. Wt: 428.4 g/mol
InChI Key: ZBBCUBMBMZNEME-QBGWIPKPSA-L
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Description

Ticarcillin disodium is the disodium salt form of ticarcillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity . It is similar to carbenicillin in action . Ticarcillin disodium was originally synthesized by Beecham Research Laboratories in 1967 .


Molecular Structure Analysis

The chemical formula of Ticarcillin disodium is C15H14N2Na2O6S2 . It has an average molecular weight of 428.39 .


Chemical Reactions Analysis

Ticarcillin disodium is used in combination with clavulanate to improve its efficacy . A study has been conducted to measure ticarcillin and clavulanate levels in rat plasma using a specific and rapid ultra-high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC-ESI-MS/MS) method .

Scientific Research Applications

Antibacterial Activity

Ticarcillin disodium, a semisynthetic penicillin, is known for its significant antibacterial activity. It's particularly noted for its efficacy against Pseudomonas aeruginosa, being two to four times more potent than carbenicillin in vitro against this pathogen. Furthermore, it shows notable activity against most Gram-negative bacilli and certain Gram-positive species. It's also effective against a spectrum of anaerobes, notably strains of Bacteroides fragilis. Its mechanism involves being bactericidal against susceptible bacteria, with its minimum bactericidal concentration generally being twice the inhibitory concentration. It's crucial to note that the response of Pseudomonas aeruginosa to antibiotic combinations involving ticarcillin can vary between strains, indicating the necessity for tailored treatment approaches (Brogden et al., 1980).

Pharmacokinetics

Ticarcillin disodium's pharmacokinetics reveal that it's not absorbed orally and must be administered intravenously or intramuscularly. It has a moderate binding to serum protein and is predominantly excreted in the urine, with significant concentrations reached in various body fluids, including sputum, pleural fluid, and, in cases of meningitis, cerebrospinal fluid. Its clearance from the plasma decreases with renal impairment, necessitating dosage adjustment in patients with moderate to severe renal dysfunction to prevent accumulation. The drug is effectively removed from the body by hemodialysis and, to a lesser extent, peritoneal dialysis. This pharmacokinetic profile underlines the need for careful monitoring and potential dose adjustments in specific patient populations (Brogden et al., 1980).

Clinical Efficacy

Clinically, ticarcillin disodium has shown effectiveness in treating complicated urinary tract infections, predominantly caused by Pseudomonas aeruginosa. It's also demonstrated efficacy in severe Pseudomonas infections of the lower respiratory tract and in treating bacteraemia and anaerobic infections, notably those caused by Bacteroides species. These clinical applications highlight its role in managing complex infections where its broad-spectrum activity and potent antibacterial effects are particularly beneficial (Brogden et al., 1980).

Safety And Hazards

Ticarcillin disodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves .

properties

IUPAC Name

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCUBMBMZNEME-QBGWIPKPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951968
Record name Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ticarcillin disodium

CAS RN

29457-07-6
Record name Ticarcillin disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2S-[2α,5α,6β(S*)]]-6-(carboxylato-3-thienylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICARCILLIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TVV6DSYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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